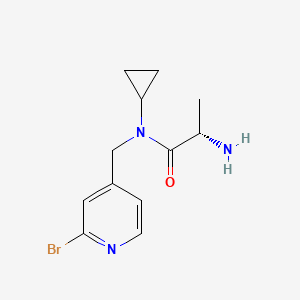

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide

Description

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide is a chiral amide derivative characterized by a propionamide backbone with an (S)-configured amino group at the C2 position. The molecule features two distinct substituents on the amide nitrogen: a cyclopropyl group and a 2-bromo-pyridin-4-ylmethyl moiety. Its molecular formula is deduced as C₁₂H₁₅BrN₃O, with a molecular weight of 297.2 g/mol.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-2-3-10)7-9-4-5-15-11(13)6-9/h4-6,8,10H,2-3,7,14H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXZLGJYPCAVTK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Formation of the Amide Bond: The brominated pyridine is then reacted with (S)-2-amino-N-cyclopropyl-propionamide under appropriate conditions to form the desired compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and metal-catalyzed reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and cyclopropyl groups, using reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and solvents (e.g., ethanol, methanol).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It can be used in studies to investigate the biological activity of pyridine derivatives and their interactions with biological targets.

Chemical Biology: The compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring and the cyclopropyl group can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare its structural features, physicochemical properties, and commercial availability with key analogs.

Structural and Functional Group Analysis

The table below summarizes structural variations among analogs, focusing on substituents attached to the amide nitrogen and their implications:

Physicochemical and Functional Implications

- Bromine Substitution: The bromine atom in the target compound distinguishes it from non-halogenated analogs. This group increases molecular weight by ~80 g/mol compared to methyl or methoxy substituents and provides a site for catalytic transformations (e.g., aryl coupling) .

- Cyclopropyl Group : Present in all analogs except , this substituent contributes rigidity and may enhance metabolic stability by resisting oxidative degradation .

Commercial Availability

Most analogs, including the target compound, are listed as discontinued in commercial catalogs (e.g., CymitQuimica, Parchem), limiting their accessibility for large-scale studies . This suggests a niche research focus or challenges in synthesis scalability.

Biological Activity

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-propionamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 284.157 g/mol

- CAS Number : 1353977-87-3

Antibacterial Activity

Recent studies have indicated that compounds featuring a pyridine ring, such as this compound, exhibit significant antibacterial properties. The structure of the compound allows it to interact effectively with bacterial enzymes and membranes.

Key Findings :

- The compound demonstrated notable inhibitory effects against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds in the same structural class ranged from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The compound also shows promise in antifungal applications, particularly against Candida albicans and other fungal pathogens.

Research Insights :

- A study reported that derivatives of similar structures exhibited antifungal activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against C. albicans .

- The presence of halogen atoms, such as bromine in this compound, enhances its antifungal efficacy due to increased lipophilicity and membrane permeability.

| Fungal Strain | MIC Value (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

Case Studies :

- Cytotoxicity Testing : In vitro studies indicated that related piperidine derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing better efficacy than established chemotherapeutics like bleomycin .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of key metabolic pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Pyridine Ring : Enhances interaction with biological targets.

- Cyclopropyl Group : Contributes to the overall lipophilicity and stability of the molecule.

- Bromine Substitution : Increases the potency by enhancing binding affinity to target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.